molecular formula C15H12BrN3OS B2386679 2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-58-3

2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2386679
CAS No.: 896347-58-3
M. Wt: 362.25
InChI Key: FWRINLQATMTHHD-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a fused pyridine-triazine core. The substitution at the 2-position with a 4-bromobenzylthio group introduces steric bulk and electronic effects due to the bromine atom. The 9-methyl group further modulates the compound’s physicochemical properties.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRINLQATMTHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be synthesized by cyclization reactions involving appropriate precursors such as pyridine derivatives and triazine derivatives.

    Introduction of the 4-Bromophenylmethylsulfanyl Group: This step typically involves a nucleophilic substitution reaction where a 4-bromophenylmethylsulfanyl group is introduced to the 2-position of the pyrido[1,2-a][1,3,5]triazin-4-one core.

    Methylation at the 9-Position:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the 4-bromophenylmethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to its unique structure and functional groups.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromophenylmethylsulfanyl group may play a key role in binding to these targets, while the pyrido[1,2-a][1,3,5]triazin-4-one core may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with key analogs, focusing on substituents, molecular properties, and experimental

Compound Name (CAS/ID) Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Findings
Target Compound 4-Bromobenzylthio C₁₆H₁₂BrN₃OS ~381.25* Not reported Bromine enhances lipophilicity
2-((4-Methoxybenzyl)sulfanyl)-9-methyl analog 4-Methoxybenzylthio C₁₆H₁₅N₃O₂S 313.4 Not reported Lower MW; methoxy increases polarity
2-Isopropylamino-9-methyl analog (4b3) Isopropylamino C₁₁H₁₅N₅O 218.2 196 High mp; IR peaks at 1716 cm⁻¹
2-Cyclohexylamino-9-methyl analog (4b4) Cyclohexylamino C₁₄H₁₉N₅O 258.3 176 Moderate solubility in acetonitrile
2-Diethylamino-9-methyl analog (4b5) Diethylamino C₁₂H₁₇N₅O 232.3 124 Lower mp; IR peaks at 1670 cm⁻¹
A891148 (306978-80-3) Benzylsulfanyl C₁₅H₁₂N₄OS 296.3 Not reported Benzyl group enhances π-π interactions

*Calculated based on molecular formula.

Key Trends and Findings

Substituent Impact on Melting Points: Bulky alkylamino groups (e.g., cyclohexylamino in 4b4) correlate with higher melting points (176°C) compared to smaller groups like diethylamino (124°C) . The bromobenzylthio group in the target compound is expected to increase rigidity and mp, but experimental data are lacking. Sulfur-containing analogs (e.g., benzylsulfanyl in A891148) generally exhibit lower melting points than amino-substituted derivatives .

In contrast, the methoxy group in the analog from enhances polarity, improving aqueous solubility . Amino-substituted derivatives (e.g., 4b3–4b5) show variable solubility in acetonitrile, influenced by hydrogen-bonding capacity .

Spectroscopic Signatures: IR spectra for amino-substituted analogs show characteristic C=O stretches near 1716–1720 cm⁻¹, while thioether derivatives (e.g., target compound) may exhibit shifts due to sulfur’s polarizability . ^1H NMR data for isopropylamino derivatives (4b3) resolve split peaks for methyl groups (δ 1.18 ppm, J = 6.67 Hz), distinct from the aromatic protons in sulfur-containing analogs .

Biological Activity

The compound 2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its anticancer, anti-inflammatory, and antimicrobial effects supported by various studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C14H12BrN5OS
  • Molecular Weight: 364.25 g/mol

Biological Activity Overview

Recent studies have demonstrated that derivatives of this compound exhibit a range of biological activities:

  • Anticancer Activity
    • The compound has shown significant antiproliferative effects against various cancer cell lines. In particular, it was evaluated against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM indicating potent cytotoxicity .
    • Mechanistic studies revealed that the compound induces apoptosis and autophagy in cancer cells. This was evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins in treated cells .
  • Anti-inflammatory Effects
    • The compound selectively inhibits COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Properties
    • The compound has displayed broad-spectrum antibacterial activity against various strains, including resistant bacterial species. Its efficacy was compared with standard antibiotics, showing superior results in some cases .

Anticancer Studies

A comprehensive study evaluated multiple derivatives of the compound against different cancer cell lines using the MTT assay. The results are summarized in Table 1.

CompoundCell LineIC50 (μM)% Inhibition at 10 μM
7aFaDu1.7383.52
7rFaDuN/A74.70
7bMCF-7N/AN/A
7cA549N/AN/A

Table 1: Antiproliferative activity of selected compounds against various cancer cell lines.

The study indicated that compounds 7a and 7r are particularly effective in inhibiting cell growth and inducing apoptosis in FaDu cells .

Anti-inflammatory Mechanism

The anti-inflammatory activity was assessed through COX enzyme inhibition assays. The results showed that the compound significantly reduced COX-2 activity while having minimal effect on COX-1, making it a potential candidate for treating inflammatory diseases without the adverse effects associated with traditional NSAIDs .

Antimicrobial Evaluation

In vitro studies demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Comparative analyses with commercial antibiotics indicated that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives based on the core structure of This compound . These derivatives were tested for their ability to inhibit topoisomerases I and II—key enzymes involved in DNA replication and transcription—demonstrating promising anticancer properties through molecular docking studies .

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